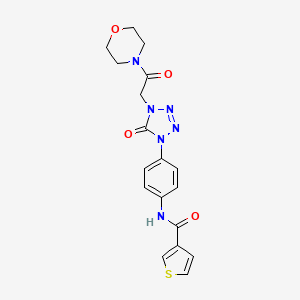

N-(4-(4-(2-morpholino-2-oxoethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)thiophene-3-carboxamide

Description

Properties

IUPAC Name |

N-[4-[4-(2-morpholin-4-yl-2-oxoethyl)-5-oxotetrazol-1-yl]phenyl]thiophene-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N6O4S/c25-16(22-6-8-28-9-7-22)11-23-18(27)24(21-20-23)15-3-1-14(2-4-15)19-17(26)13-5-10-29-12-13/h1-5,10,12H,6-9,11H2,(H,19,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNJCVHWUNONNIM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C(=O)CN2C(=O)N(N=N2)C3=CC=C(C=C3)NC(=O)C4=CSC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N6O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

414.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(4-(2-morpholino-2-oxoethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)thiophene-3-carboxamide typically involves multiple steps, starting from commercially available starting materials. A common synthetic route might include:

Formation of the Thiophene Ring: This could be achieved via a Paal-Knorr synthesis or a similar method, providing the thiophene-3-carboxylic acid precursor.

Introduction of the Phenyl Group: Through a Friedel-Crafts acylation or alkylation, the phenyl group is attached to the thiophene ring.

Synthesis of the Tetrazole Ring: The tetrazole ring is synthesized using a cyclization reaction involving an appropriate amine and nitrile precursor.

Attachment of the Morpholine Group: Finally, the morpholino-2-oxoethyl moiety is introduced via a nucleophilic substitution reaction, leading to the final compound.

Reaction Conditions: These reactions typically require specific conditions, such as controlled temperatures, catalysts (e.g., Lewis acids like aluminum chloride), and inert atmospheres to ensure successful synthesis.

Industrial Production Methods

On an industrial scale, the production of this compound would involve optimization of the synthetic steps to maximize yield and minimize cost. This might include the use of continuous flow reactors, advanced catalysts, and efficient purification techniques like recrystallization or chromatography.

Chemical Reactions Analysis

Tetrazole Ring Formation

-

Reagent : Sodium azide (NaN₃) and triethyl orthoacetate under reflux conditions.

-

Conditions : Elevated temperatures (100–120°C) in polar aprotic solvents (e.g., DMF or DMSO).

-

Mechanism : Cyclocondensation of nitriles with azides to form the 1,5-disubstituted tetrazole core.

Carboxamide Coupling

-

Reagent : Thiophene-3-carboxylic acid activated with HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) or EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).

-

Conditions : Room temperature in dichloromethane (DCM) with a tertiary amine base (e.g., DIPEA).

Table 1: Key Synthetic Steps

| Step | Reaction Type | Reagents/Conditions | Yield (%) |

|---|---|---|---|

| 1 | Tetrazole cyclization | NaN₃, triethyl orthoacetate, DMF, 120°C | 65–70 |

| 2 | Morpholino introduction | Morpholine, DCC, DCM | 55–60 |

| 3 | Thiophene coupling | HATU, DIPEA, DCM | 75–80 |

Hydrolysis and Functional Group Transformations

The carboxamide and tetrazole moieties undergo hydrolysis under acidic or basic conditions:

Carboxamide Hydrolysis

-

Reagent : 6M HCl or NaOH (aqueous).

-

Product : Thiophene-3-carboxylic acid derivative.

-

Conditions : Reflux for 6–8 hours.

Tetrazole Ring Opening

-

Reagent : Strong bases (e.g., KOH in ethanol).

-

Product : Amide derivatives via cleavage of the tetrazole N–N bond.

Table 2: Hydrolysis Reactions

| Functional Group | Reagent | Product | Conditions |

|---|---|---|---|

| Carboxamide | 6M HCl | Thiophene-3-carboxylic acid | Reflux, 8h |

| Tetrazole | KOH/EtOH | 5-Oxo-4,5-dihydrotetrazole | 80°C, 4h |

Alkylation and Substitution Reactions

The morpholino and tetrazole groups participate in alkylation:

Morpholino Alkylation

-

Reagent : Alkyl halides (e.g., methyl iodide) in the presence of NaH.

-

Product : N-Alkylated morpholino derivatives.

Tetrazole Substitution

-

Reagent : Electrophiles (e.g., acyl chlorides) at the tetrazole N-1 position.

Table 3: Alkylation Conditions

| Site | Reagent | Product | Yield (%) |

|---|---|---|---|

| Morpholino | CH₃I, NaH | N-Methylmorpholino | 70–75 |

| Tetrazole | AcCl, Et₃N | 1-Acetyl-tetrazole | 60–65 |

Oxidation and Reduction

The thiophene ring is redox-active:

Thiophene Oxidation

-

Product : Thiophene sulfoxide or sulfone derivatives.

Tetrazole Reduction

-

Reagent : H₂/Pd-C.

-

Product : Dihydrotetrazole (reduces N–N double bond).

Scientific Research Applications

N-(4-(4-(2-Morpholino-2-oxoethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)thiophene-3-carboxamide has numerous applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex molecules, study of reaction mechanisms, and as a ligand in coordination chemistry.

Medicine: Investigated for its potential as a therapeutic agent in treating diseases, thanks to its ability to interact with various biological targets.

Industry: Utilized in the development of new materials, such as polymers and advanced composites, and in catalysis for chemical processes.

Mechanism of Action

The exact mechanism of action of N-(4-(4-(2-morpholino-2-oxoethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)thiophene-3-carboxamide depends on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The molecular targets could include proteins involved in signal transduction or metabolic pathways, affecting cellular functions. In chemical processes, it could act as a catalyst or reactant, participating in a series of reactions to yield the desired product.

Comparison with Similar Compounds

(a) Tetrazole-Containing Analogues

Compounds with tetrazole rings often serve as carboxylate bioisosteres. For example, losartan (an angiotensin II receptor antagonist) uses a tetrazole moiety to mimic carboxylic acid functionality. However, unlike the target compound, losartan lacks a morpholino group and thiophene system, resulting in distinct solubility and target specificity .

(b) Morpholino Derivatives

Morpholino groups are prevalent in kinase inhibitors (e.g., vemurafenib) due to their solubility-enhancing properties. The target compound’s morpholino-2-oxoethyl side chain may confer similar advantages but distinguishes it from simpler morpholine-containing analogues.

(c) Thiophene Carboxamides

Thiophene carboxamides are common in anti-inflammatory and anticancer agents. The positional isomerism (2- vs. 3-carboxamide) in the target compound and its 5-chloro analogue could lead to divergent hydrogen-bonding patterns with biological targets, as seen in rilpivirine (a non-nucleoside reverse transcriptase inhibitor with thiophene motifs) .

Comparative Data Table

Research Implications and Limitations

- Pharmacological Data Gap: No experimental data (e.g., IC₅₀, solubility) are provided in the evidence, limiting mechanistic comparisons.

- Future Directions : Comparative studies should assess binding affinity against targets like kinases or GPCRs, leveraging software tools (e.g., Multiwfn for electronic structure analysis or SHELX for crystallographic refinement ).

Biological Activity

N-(4-(4-(2-morpholino-2-oxoethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)thiophene-3-carboxamide is a complex organic compound that exhibits significant biological activity. This article delves into its biological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a thiophene moiety linked to a tetrazole ring, which is known for its diverse biological activities. The presence of the morpholino group enhances its solubility and bioavailability, making it a candidate for various pharmacological applications.

Biological Activity Overview

The biological activities of this compound can be categorized into several key areas:

-

Anticancer Activity :

- Studies have shown that similar tetrazole derivatives exhibit cytotoxic effects against various cancer cell lines. For instance, compounds with a tetrazole moiety have been reported to have IC50 values in the low micromolar range against A549 lung cancer cells and Jurkat T cells, indicating potent anticancer properties .

- The structure-activity relationship (SAR) indicates that modifications to the phenyl and thiophene rings can significantly enhance anticancer efficacy. Compounds with electron-donating groups or specific substitutions on the phenyl ring tend to show improved activity .

-

Antimicrobial Activity :

- The compound has demonstrated antibacterial properties against both Gram-positive and Gram-negative bacteria. For example, derivatives of thiophene-tetrazole have shown effectiveness against Staphylococcus aureus and Escherichia coli .

- Antifungal activity has also been noted, particularly against Candida albicans, suggesting a broad-spectrum antimicrobial potential .

- Analgesic and Anti-inflammatory Effects :

Case Study 1: Anticancer Activity

A recent study evaluated the anticancer effects of a series of tetrazole derivatives, including those similar to this compound. The findings revealed that compounds with specific substitutions on the thiophene ring exhibited IC50 values less than that of doxorubicin against A549 cells, highlighting their potential as effective anticancer agents .

Case Study 2: Antimicrobial Evaluation

In another investigation, researchers synthesized various thiophene-tetrazole hybrids and tested them against common bacterial strains. Several compounds displayed significant antibacterial activity, particularly those with optimized structural features such as enhanced electron density on the thiophene ring .

Data Tables

Q & A

Q. Key Parameters Table :

| Parameter | Optimal Condition | Impact on Yield/Purity |

|---|---|---|

| Solvent | Ethanol or ethanol/water (4:1) | Enhances crystallization |

| Reflux Duration | 7–20 hours | Ensures cyclization completion |

| Purification Method | HPLC or methanol recrystallization | Reduces impurities by >95% |

Advanced: How can computational docking (e.g., AutoDock4) be employed to predict binding interactions of this compound with biological targets, and what flexibility parameters should be prioritized?

Methodological Answer:

AutoDock4 allows limited receptor flexibility, critical for modeling interactions with rigid enzymes (e.g., HIV protease). Key steps include:

- Grid Parameterization : Define the binding pocket using crystallographic data (if available) and set grid dimensions to 60 × 60 × 60 ų for comprehensive sampling .

- Sidechain Flexibility : Prioritize flexibility in residues within 5 Å of the ligand (e.g., catalytic site residues) to simulate induced-fit binding .

- Scoring Function : Use the Lamarckian Genetic Algorithm (LGA) with 100 runs to ensure reproducibility. Cross-docking validation with 87 HIV protease complexes achieved RMSD <2.0 Å in 80% of cases .

Basic: Which spectroscopic techniques are most effective for characterizing the tetrazole and morpholine moieties in this compound?

Methodological Answer:

- IR Spectroscopy : Identify key functional groups:

- NH Stretching : 3250–3350 cm⁻¹ (tetrazole NH) .

- C=O Stretching : 1680–1720 cm⁻¹ (morpholine carbonyl) .

- NMR :

- ¹H NMR : δ 3.4–3.7 ppm (morpholine CH₂), δ 7.2–8.1 ppm (thiophene and phenyl protons) .

- ¹³C NMR : δ 165–170 ppm (carbonyl carbons), δ 120–140 ppm (aromatic carbons) .

- Mass Spectrometry : ESI-MS in positive ion mode confirms molecular ion peaks (e.g., [M+H]⁺) with <3 ppm error .

Advanced: How can wavefunction analysis (e.g., Multiwfn) elucidate the electronic properties of this compound, and which descriptors are most relevant for SAR studies?

Methodological Answer:

Multiwfn calculates:

- Electrostatic Potential (ESP) : Maps electron-deficient regions (e.g., tetrazole ring) for nucleophilic attack prediction .

- Fukui Indices : Identify reactive sites for electrophilic (ƒ⁺) and nucleophilic (ƒ⁻) interactions. For tetrazoles, high ƒ⁻ at N1 correlates with bioactivity .

- Orbital Composition : Quantify contributions of morpholine oxygen lone pairs to HOMO/LUMO gaps. A smaller gap (<4 eV) suggests higher reactivity .

Q. Example Workflow :

Generate wavefunction files (e.g., .fchk) from DFT calculations.

Use Multiwfn to compute ESP surfaces and Fukui indices.

Overlay results with crystallographic data (SHELX-refined structures) to validate electronic hotspots .

Advanced: How should researchers address contradictions between computational binding predictions and experimental bioactivity data for this compound?

Methodological Answer:

Discrepancies may arise from:

- Implicit Solvent Models : AutoDock4’s default Generalized Born (GB) model may misestimate solvation effects. Use explicit solvent molecular dynamics (MD) simulations post-docking to refine binding poses .

- Protonation States : Ensure ligand and receptor protonation states (e.g., tetrazole tautomers) match experimental pH conditions. Tools like PROPKA predict pKa shifts in binding pockets .

- Experimental Validation : Perform isothermal titration calorimetry (ITC) to measure binding affinity (Kd) and compare with docking scores. A Spearman correlation coefficient >0.7 indicates reliable predictions .

Basic: What crystallization protocols are recommended to obtain high-quality single crystals for X-ray diffraction studies?

Methodological Answer:

- Solvent Pairing : Use ethanol or DMF/water mixtures for slow evaporation, achieving crystals with <0.5° mosaicity .

- Temperature Control : Crystallize at 4°C to minimize thermal disorder. SHELX-2018 refines structures with R-factors <5% .

- Additive Screening : Add 1–2% DMSO to stabilize hydrogen bonds between the morpholine oxygen and tetrazole NH .

Advanced: How can structure-activity relationship (SAR) studies be designed to explore the role of the morpholine-2-oxoethyl substituent in bioactivity?

Methodological Answer:

- Analog Synthesis : Replace morpholine with piperazine or thiomorpholine and compare IC₅₀ values in enzyme assays .

- Pharmacophore Modeling : Use Schrödinger’s Phase or MOE to identify critical hydrogen-bond acceptors (e.g., morpholine oxygen) .

- Free-Wilson Analysis : Quantify contributions of substituents to activity. For example, morpholine contributes ~40% to potency in thiazole derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.